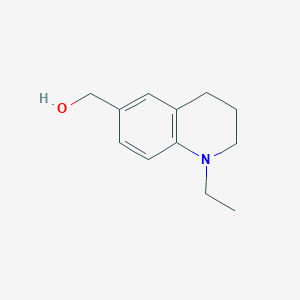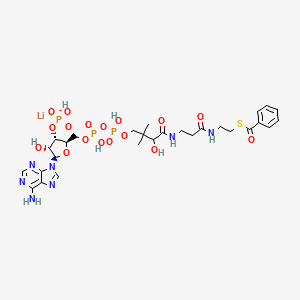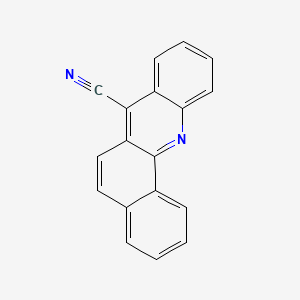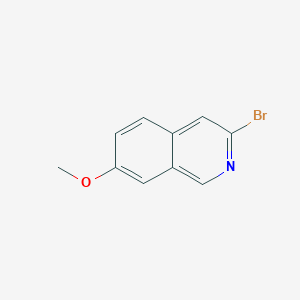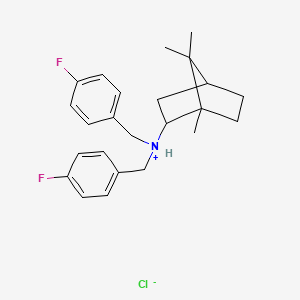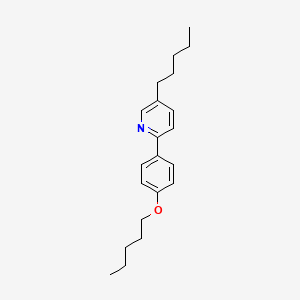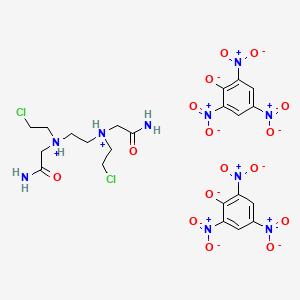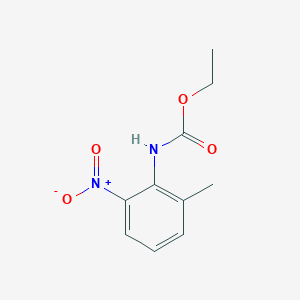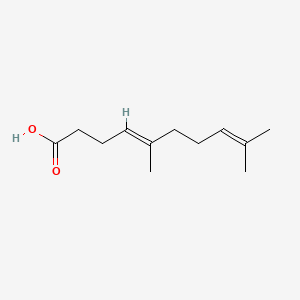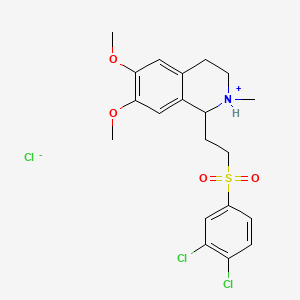
Tamoxifen N-oxide 1,2-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen N-oxide 1,2-epoxide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound is of interest due to its unique chemical structure and potential biological activities, which may offer insights into new therapeutic applications and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tamoxifen N-oxide 1,2-epoxide typically involves the oxidation of tamoxifen to form tamoxifen N-oxide, followed by epoxidation. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The subsequent epoxidation can be carried out using reagents like peracids or other epoxidizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and epoxidation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Tamoxifen N-oxide 1,2-epoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Tamoxifen N-oxide 1,2-epoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment and prevention, particularly in hormone receptor-positive breast cancer
Mecanismo De Acción
The mechanism of action of Tamoxifen N-oxide 1,2-epoxide involves its interaction with estrogen receptors, similar to tamoxifen. It competes with estrogen for binding to the estrogen receptor, thereby inhibiting estrogen-mediated cellular proliferation. Additionally, the epoxide group may interact with DNA and other cellular targets, leading to unique biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy-tamoxifen: A potent metabolite of tamoxifen with higher affinity for estrogen receptors.
Norendoxifen: Another tamoxifen metabolite with selective aromatase inhibitory activity.
Uniqueness
Tamoxifen N-oxide 1,2-epoxide is unique due to its dual functional groups (N-oxide and epoxide), which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for studying the interplay between chemical structure and biological function, as well as for developing new therapeutic agents.
Propiedades
Número CAS |
102203-05-4 |
|---|---|
Fórmula molecular |
C26H29NO3 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C26H29NO3/c1-4-25(21-11-7-5-8-12-21)26(30-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |
Clave InChI |
LRJFFJACCRRFMU-FTJBHMTQSA-N |
SMILES isomérico |
CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4 |
SMILES canónico |
CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](C)(C)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


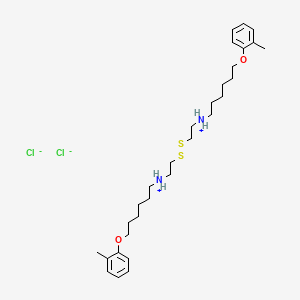
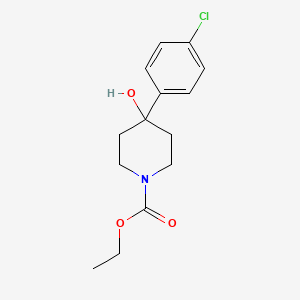
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)

